1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl group and a prop-1-en-1-yl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the prop-1-en-1-yl group. Common reagents used in these reactions include tert-butoxycarbonyl anhydride for the protection of amine groups and various catalysts to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, cis
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans
Uniqueness
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H21NO4 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-prop-1-enyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)/b6-5+ |
InChI Key |
PTZDQRXQOFCXGD-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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